An In-Depth Technical Guide to 4-Ethyl-1,3-thiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Ethyl-1,3-thiazol-2-amine Hydrochloride for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold in Modern Drug Discovery
The 1,3-thiazole ring system, particularly when substituted with a 2-amino group, represents a cornerstone of contemporary medicinal chemistry.[1][2] This privileged scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of pharmacologically active agents, including approved drugs and promising clinical candidates.[2][3] Its significance stems from its unique stereoelectronic properties, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its synthetic tractability. This guide focuses on a specific, yet versatile, member of this family: 4-Ethyl-1,3-thiazol-2-amine hydrochloride. We will dissect its chemical properties, provide a detailed roadmap for its synthesis, explore its reactivity for further chemical elaboration, and discuss its applications, particularly in the realm of oncology, thereby offering a comprehensive resource for scientists at the forefront of therapeutic innovation.
Core Chemical and Physical Properties
A foundational understanding of a molecule's intrinsic properties is a prerequisite for its effective application in any research and development endeavor. The key physicochemical characteristics of 4-Ethyl-1,3-thiazol-2-amine hydrochloride are summarized below.
| Property | Data |
| Molecular Formula | C₅H₈N₂S · HCl |
| Molecular Weight | 164.66 g/mol |
| CAS Number | 34631-53-3[4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and lower alcohols |
| IUPAC Name | 4-ethyl-1,3-thiazol-2-amine;hydrochloride |
Molecular Structure:
The molecule consists of a five-membered thiazole ring bearing an ethyl group at position 4 and an amino group at position 2. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for biological testing and formulation.
Caption: Chemical structure of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.
Synthesis: The Hantzsch Thiazole Synthesis in Practice
The most reliable and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of our target molecule, the specific α-haloketone required is 1-chlorobutan-2-one.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Generalized mechanism of the Hantzsch synthesis for 2-aminothiazoles.
Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of 4-Ethyl-1,3-thiazol-2-amine hydrochloride.
Materials:
-
1-Chlorobutan-2-one
-
Thiourea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 equivalent) and ethanol (10 volumes).
-
Addition of α-Haloketone: With stirring, add 1-chlorobutan-2-one (1.0 equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Neutralization: To the residue, add water and a saturated solution of sodium bicarbonate until the pH is approximately 8-9. This will neutralize the hydrohalic acid formed during the reaction and precipitate the free base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude 4-ethyl-1,3-thiazol-2-amine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a calculated amount of concentrated HCl) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Ethyl-1,3-thiazol-2-amine hydrochloride.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-Ethyl-1,3-thiazol-2-amine hydrochloride lies in the reactivity of its 2-amino group. This primary amine serves as a versatile handle for the introduction of a wide array of substituents, enabling the generation of diverse chemical libraries for drug screening.
Key Derivatization Reactions:
-
Acylation: The amino group readily reacts with acid chlorides or anhydrides to form amides. This is a common strategy to introduce various side chains.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores.
-
N-Arylation/Alkylation: The amino group can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or reductive amination.
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Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.
Caption: Key derivatization pathways for 4-Ethyl-1,3-thiazol-2-amine.
Applications in Drug Discovery and Development
The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous drugs. Derivatives of 4-Ethyl-1,3-thiazol-2-amine are of significant interest in several therapeutic areas, most notably in oncology.
Kinase Inhibition in Oncology
A primary application of 2-aminothiazole derivatives is in the development of protein kinase inhibitors.[3] The 2-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The 4-ethyl group can occupy a hydrophobic pocket, potentially influencing potency and selectivity.
Notable Kinase Targets for 2-Aminothiazole Derivatives:
-
Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs are being investigated for their potential to halt the cell cycle in cancer cells.[5]
-
Aurora Kinases: These are crucial for mitotic progression, and their inhibition can lead to apoptosis in cancer cells.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibiting VEGFR can block angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Phosphoinositide 3-kinase (PI3K): This is a key enzyme in a signaling pathway that is often dysregulated in cancer.[6]
Other Therapeutic Areas
Beyond oncology, the 2-aminothiazole scaffold has shown promise in:
-
Antimicrobial Agents: Thiazole derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory Agents: Some derivatives have demonstrated potent anti-inflammatory effects.
-
Neurodegenerative Diseases: The scaffold is also being explored for its potential in treating conditions like Alzheimer's and Parkinson's disease.
Safety and Handling
As with all chemical reagents, appropriate safety precautions must be taken when handling 4-Ethyl-1,3-thiazol-2-amine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
Conclusion
4-Ethyl-1,3-thiazol-2-amine hydrochloride is a synthetically accessible and highly versatile building block for drug discovery. Its straightforward synthesis via the Hantzsch reaction and the reactivity of its 2-amino group provide a robust platform for the generation of diverse chemical libraries. The established importance of the 2-aminothiazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of 4-ethyl-1,3-thiazol-2-amine hydrochloride as a valuable starting point for the development of novel therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers and drug development professionals to effectively utilize this important chemical entity in their pursuit of new medicines.
References
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) Visible light triggered, catalyst free approach for the synthesis of thiazoles and imidazo[2,1-b]thiazoles. [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175525. [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. Journal of the Chilean Chemical Society. [Link]
- Google P
-
Ali, M. A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 936-951. [Link]
-
ResearchGate. (2016). Thiazole Derivatives Inhibitors of Protein Kinases. [Link]
-
AHH Chemical Co., Ltd. 4-Ethyl-1,3-thiazol-2-amine hydrochloride hydrate. [Link]
-
Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(32), 20001-20011. [Link]
-
Foloppe, N., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4316-4320. [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Andreani, A., et al. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 13(12), 3091-3101. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35915-35931. [Link]
-
Al-Ostath, A. I., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4927. [Link]
-
Al-Suhaimi, K. M., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
PubChem. 4-Ethyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of DNA Interactions. [Link]
-
DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]
-
PubChemLite. N-ethyl-4h-chromeno[4,3-d][1][7]thiazol-2-amine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethyl-1,3-thiazol-2-amine hydrochloride 34631-53-3 [ruichubio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
